2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core, a thiazepane ring, and a thiophene moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiazepane ring: This can be achieved by reacting a suitable thiophene derivative with a diamine under cyclization conditions.
Introduction of the pyridazinone core: The thiazepane intermediate is then reacted with a pyridazinone precursor under conditions that promote the formation of the desired heterocyclic structure.
Final modifications: Additional functional groups can be introduced through various substitution reactions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazinones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways and interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridazinone core and are known for their diverse biological activities.
Thiazepane derivatives: Compounds with a thiazepane ring structure that exhibit various pharmacological properties.
Thiophene-containing compounds: These compounds are widely studied for their electronic and biological properties.
Uniqueness
2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one is unique due to the combination of its pyridazinone, thiazepane, and thiophene moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c19-14-4-1-6-16-18(14)11-15(20)17-7-5-13(22-10-8-17)12-3-2-9-21-12/h1-4,6,9,13H,5,7-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTVWZWISMURHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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